molecular formula C7H4ClF2NO2 B6265287 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid CAS No. 1824104-99-5

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid

Cat. No. B6265287
CAS RN: 1824104-99-5
M. Wt: 207.6
InChI Key:
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Description

2-(6-Chloropyridin-2-yl)-2,2-difluoroacetic acid (2-CPDA) is a difluoroalkyl-substituted carboxylic acid, which has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a promising building block for the development of a wide range of new molecules. 2-CPDA is a versatile reagent for the synthesis of a variety of compounds, including heterocycles, amides, esters, and ethers. In addition, it has several advantages over other carboxylic acids, such as its high solubility in water and its low toxicity.

Mechanism of Action

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid is a difluoroalkyl-substituted carboxylic acid. Its mechanism of action is based on its ability to react with other molecules to form a covalent bond. This reaction can be catalyzed by a variety of reagents, including acids, bases, and transition metal catalysts. In addition, 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid can also form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid has been studied for its potential biochemical and physiological effects. Studies have shown that it can be used as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. In addition, 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Other studies have shown that 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid can act as a partial agonist of the cannabinoid receptor CB1, which is involved in the regulation of appetite and mood.

Advantages and Limitations for Lab Experiments

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. It is a highly soluble compound, which makes it easy to work with in a variety of solvents. It is also a relatively non-toxic compound, which makes it safe to handle in a laboratory setting. In addition, it has a high reactivity, which makes it useful for a variety of synthetic reactions.
However, 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid also has some limitations for use in laboratory experiments. It is a relatively expensive compound, which can limit its use in some applications. In addition, it can be difficult to obtain in high purity, which can limit its use in certain experiments.

Future Directions

The future of 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid is promising, as it has a wide range of potential applications. In the future, it could be used in the synthesis of more complex molecules, such as peptides and polymers. It could also be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. In addition, it could be used as a therapeutic agent, as it has been shown to inhibit the enzymes FAAH and COX-2. Finally, it could be used in the development of new drugs, as it has been shown to act as a partial agonist of the cannabinoid receptor CB1.

Synthesis Methods

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid can be synthesized by several different methods. The most common method is the reaction of 6-chloropyridine with 2,2-difluoroacetic anhydride. This reaction produces 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid in excellent yields with high purity. Other methods for the synthesis of 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid include the reaction of 6-chloropyridine with 2,2-difluoropropionic anhydride, the reaction of 6-chloropyridine with 2,2-difluoropropionic acid, and the reaction of 6-chloropyridine with 2,2-difluoropropionic acid chloride.

Scientific Research Applications

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid has a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds, such as heterocycles, amides, esters, and ethers. In addition, it can be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. In addition, 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid has been used in the synthesis of small molecules and peptides, as well as in the synthesis of polymers. It has also been used in the synthesis of polymers with improved properties, such as increased solubility and improved thermal stability.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid involves the introduction of a chloro group onto a pyridine ring, followed by the addition of two fluorine atoms and a carboxylic acid group onto the carbon adjacent to the pyridine ring.", "Starting Materials": [ "2-chloropyridine", "2,2-difluoroacetic acid", "Sodium hydride (NaH)", "Dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate" ], "Reaction": [ "Step 1: 2-chloropyridine is treated with NaH in DMF to form the corresponding pyridine anion.", "Step 2: The pyridine anion is then reacted with 2,2-difluoroacetic acid in the presence of diethyl ether to form the desired product, 2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid.", "Step 3: The crude product is purified by recrystallization from ethyl acetate.", "Step 4: The product is characterized by NMR spectroscopy and melting point analysis.", "Step 5: If necessary, the product can be further purified by column chromatography using a silica gel stationary phase and eluting with a mixture of ethyl acetate and hexanes.", "Step 6: The product can be converted to its sodium salt by treatment with NaOH or NaHCO3, if desired." ] }

CAS RN

1824104-99-5

Product Name

2-(6-chloropyridin-2-yl)-2,2-difluoroacetic acid

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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